molecular formula C25H22N2S2 B3146812 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene CAS No. 608528-49-0

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene

Cat. No.: B3146812
CAS No.: 608528-49-0
M. Wt: 414.6 g/mol
InChI Key: LLQAIDHAAXVYTF-UHFFFAOYSA-N
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Description

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene is an organic compound with the molecular formula C25H22N2S2 and a molecular weight of 414.59 g/mol . This compound is known for its unique structural properties, which include two thiophene rings substituted with pyridine groups and connected through a cyclopentene ring. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene typically involves the following steps:

Comparison with Similar Compounds

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAIDHAAXVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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